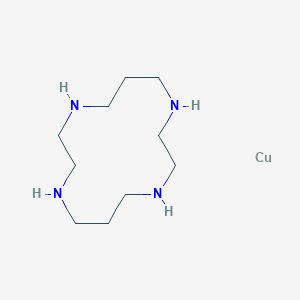
copper;1,4,8,11-tetrazacyclotetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cu-Cyclam, also known as copper(II) cyclam, is a coordination complex formed between copper ions and the macrocyclic ligand 1,4,8,11-tetraazacyclotetradecane. This compound is known for its high thermodynamic and kinetic stability, making it an important subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of Cu-Cyclam typically involves the reaction of copper salts with the macrocyclic ligand 1,4,8,11-tetraazacyclotetradecane. One common method involves dissolving the ligand in methanol and then adding a copper salt, such as copper(II) acetate, to the solution. The reaction mixture is stirred at room temperature, and the resulting complex is isolated by filtration and recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Cu-Cyclam undergoes various types of chemical reactions, including:
Oxidation: Cu-Cyclam can participate in oxidation reactions, where the copper ion is oxidized to a higher oxidation state.
Reduction: The complex can also undergo reduction reactions, where the copper ion is reduced to a lower oxidation state.
Substitution: Cu-Cyclam can undergo substitution reactions, where ligands coordinated to the copper ion are replaced by other ligands.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Cu-Cyclam has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction reactions.
Mechanism of Action
The mechanism of action of Cu-Cyclam involves the coordination of the copper ion with the nitrogen atoms of the macrocyclic ligand. This coordination stabilizes the copper ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or radiopharmaceutical use .
Comparison with Similar Compounds
Cu-Cyclam is unique compared to other similar compounds due to its high stability and versatility in various applications. Similar compounds include:
Iron(III) cyclam: Used in similar applications but with different reactivity and stability profiles.
Nickel(II) cyclam: Another similar complex with distinct chemical properties and applications.
Cu-Cyclam stands out due to its specific coordination chemistry and the ability to form stable complexes with copper ions, making it highly valuable in both research and industrial applications .
Properties
Molecular Formula |
C10H24CuN4 |
|---|---|
Molecular Weight |
263.87 g/mol |
IUPAC Name |
copper;1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C10H24N4.Cu/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1;/h11-14H,1-10H2; |
InChI Key |
LXENXYBNGDTDRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNCCCNCCNC1.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10777894.png)
![Adenylate-3'-phosphate-[[2'-deoxy-uridine-5'-phosphate]-3'-phosphate]](/img/structure/B10777898.png)
![(2S)-5-[(5R,7S,8R,9R)-8,9-dihydroxy-2,4-dioxo-7-(phosphonooxymethyl)-6-oxa-1,3-diazaspiro[4.4]nonan-3-yl]-2-[hydroxy(hydroxymethyl)amino]pentanoic acid](/img/structure/B10777899.png)
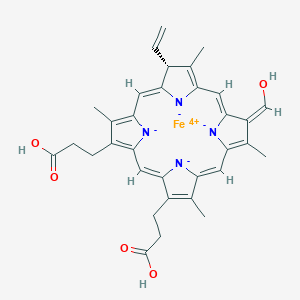
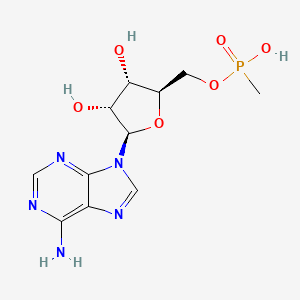

![(2S,6S,7S)-8-[(10S,16S,20S,21R,22S,24E)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.1~2,5~.1~6,9~]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-1-{3-[(hydroxymethyl)(methyl)amino]-1-methylprop-2-en-1-yl}-7-methoxy-2,6-dimethyl-3-oxooctyl acetate](/img/structure/B10777908.png)
![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,6S)-4-amino-5,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37,48-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B10777909.png)
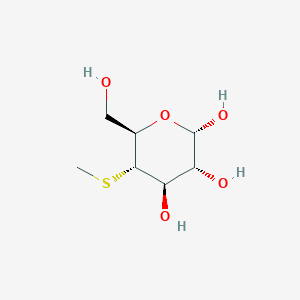

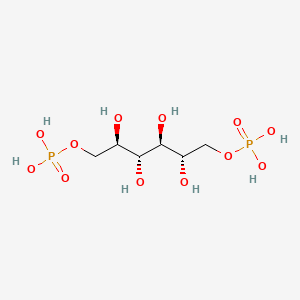
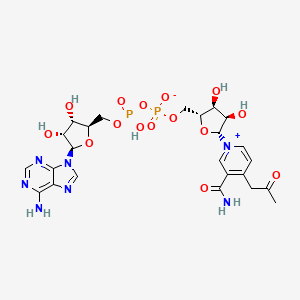
![[4R-(4alpha,5alpha,6alpha,7alpha)]-3,3'-{{Tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl]bis(methylene)]bis[N-1H-benzimidazol-2-ylbenzamide]](/img/structure/B10777972.png)

